2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide
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Overview
Description
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that features a pyrazole and triazole moiety. These heterocyclic structures are known for their diverse biological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and triazole rings, followed by their functionalization and coupling .
Formation of Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Triazole Ring: The triazole ring is often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole.
Triazole Derivatives: Compounds like 1,2,4-triazole.
Uniqueness
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is unique due to its combined pyrazole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to simpler pyrazole or triazole derivatives .
Properties
Molecular Formula |
C15H24N6OS |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C15H24N6OS/c1-6-21-14(12-7-11(4)20(5)19-12)17-18-15(21)23-9-13(22)16-8-10(2)3/h7,10H,6,8-9H2,1-5H3,(H,16,22) |
InChI Key |
LDJZXJGPBKXTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC(C)C)C2=NN(C(=C2)C)C |
Origin of Product |
United States |
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